molecular formula C11H14O3 B1269121 3-Isopropoxy-4-methoxybenzaldehyde CAS No. 34123-66-5

3-Isopropoxy-4-methoxybenzaldehyde

Cat. No. B1269121
CAS RN: 34123-66-5
M. Wt: 194.23 g/mol
InChI Key: XLUAYJHDQOQHPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-Isopropoxy-4-methoxybenzaldehyde involves multiple steps, including condensation reactions, alkylation, and the use of specific reagents to introduce functional groups. For example, Collins et al. (2016) achieved the synthesis of a related compound, [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde, in nine steps starting from an acyclic non-aromatic precursor (Collins, Paley, Tozer, & Jones, 2016). Such detailed synthetic routes underscore the complexity of synthesizing specific benzaldehyde derivatives and highlight the potential steps that might be involved in synthesizing 3-Isopropoxy-4-methoxybenzaldehyde.

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-Isopropoxy-4-methoxybenzaldehyde is characterized using spectroscopic methods and density functional theory (DFT). Abbas et al. (2016) conducted a comprehensive analysis of 4-hexyloxy-3-methoxybenzaldehyde, revealing insights into its geometry, vibrational frequencies, and molecular electrostatic potential through DFT calculations (Abbas, Gökce, & Bahçelī, 2016). Such analyses are crucial for understanding the electronic and structural features that govern the chemical behavior of these compounds.

Chemical Reactions and Properties

The reactivity of benzaldehyde derivatives, including those similar to 3-Isopropoxy-4-methoxybenzaldehyde, often involves their functional groups in various chemical reactions. For instance, Nematollahi and Golabi (2000) explored the electrochemical oxidation of dihydroxybenzaldehydes, a reaction that could be relevant to understanding the electrochemical properties of 3-Isopropoxy-4-methoxybenzaldehyde derivatives (Nematollahi & Golabi, 2000).

Physical Properties Analysis

The physical properties of benzaldehyde derivatives can be deduced from studies on similar compounds. Spectroscopic techniques, crystallography, and computational methods provide data on melting points, solubility, crystal structure, and other physical characteristics. For example, the work by Diao et al. (2005) on a related compound details the crystalline structure and offers insights into the physical properties that could be expected for 3-Isopropoxy-4-methoxybenzaldehyde (Diao, Guo, Yu, Chen, Jing, & Deng, 2005).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability, and functional group behavior, can be inferred from the chemical reactions and synthesis processes of related compounds. The study by Kokubo et al. (1999) on the reaction of hydroxybenzaldehydes with alkynes, alkenes, or allenes, provides valuable information on the potential chemical properties and reactivity patterns of 3-Isopropoxy-4-methoxybenzaldehyde (Kokubo, Matsumasa, Nishinaka, Miura, & Nomura, 1999).

Scientific Research Applications

Synthesis of Heterocycles

3-Isopropoxy-4-methoxybenzaldehyde has been used as a substrate in the synthesis of benzo-fused heterocycles. Ruthenium-mediated isomerization and ring-closing metathesis (RCM) are key steps in converting this compound into a variety of 6-, 7-, and 8-membered nitrogen- and oxygen-containing heterocycles (Otterlo, Pathak, & Koning, 2003).

Chemical Synthesis Research

It has been a topic of interest in research related to the chemical synthesis of isovanillin (3-hydroxy-4-methoxybenzaldehyde), an important spice used in food and pharmaceutical industries. The synthesis and applications of isovanillin have gained attention due to its increasing market demand (Huang Xiao-fen, 2015).

Ring-Closing Metathesis in Benzazocines Synthesis

The compound is also integral in synthesizing protected 2-benzazocines using ring-closing metathesis as a crucial step. This research has implications in the field of anti-cancer drug development (Panayides et al., 2007).

Spectroscopic and Quantum Chemical Studies

Spectroscopic (vibrational, NMR, and UV-vis) and quantum chemical investigations have been conducted on similar compounds like 4-hexyloxy-3-methoxybenzaldehyde, indicating interest in the molecular properties and potential applications of these derivatives (Abbas, Gökce, & Bahçelī, 2016).

Synthesis of Vanillin Derivatives

Studies on the synthesis of vanillin (4-hydroxy-3-methoxybenzaldehyde) showcase the broader interest in the synthesis methods and applications of this class of compounds, given vanillin's wide usage in industries (Tan Ju & Liao Xin, 2003).

Development of Schiff Bases

Research has been done on Schiff bases of vanillin derivatives, indicating an interest in green chemistry applications and analytical methods like HPLC and UV spectrophotometry for studying these compounds (Chigurupati et al., 2017).

Safety And Hazards

3-Isopropoxy-4-methoxybenzaldehyde is classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Sens. 1 . The hazard statements include H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), and H319 (Causes serious eye irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-methoxy-3-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(2)14-11-6-9(7-12)4-5-10(11)13-3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUAYJHDQOQHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343768
Record name 3-Isopropoxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropoxy-4-methoxybenzaldehyde

CAS RN

34123-66-5
Record name 3-Isopropoxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Isopropyl bromide (19.0 mL, 200 mmol) was added to a suspension of K2CO3 (42.0 g, 302 mmol) and isovanillin (23 g, 151.3 mmol) in DMF (100 gmL) and the stirring slurry heated to 80° C. for 13 h. The reaction mixture was then cooled to room temperature, diluted with ether (200 mL) and washed with H2O (4×200 mL), dried (MgSO4) and concentrated under reduced pressure giving the title compound as a slightly tan oil (29.3 g, 100%) which required no further purification. The spectra of this material are identical with those previously reported (H. Ishii, I.-S. Chen and T. Ishikawa J. Chem. Soc., Perkin Trans. 1, 1987, 671.).
Quantity
19 mL
Type
reactant
Reaction Step One
Name
Quantity
42 g
Type
reactant
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Quantity
23 g
Type
reactant
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Name
Quantity
0 (± 1) mol
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solvent
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Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Yield
100%

Synthesis routes and methods II

Procedure details

A mixture of 3-hydroxy-4-methoxybenzaldehyde (20.0 g), anhydrous potassium carbonate (26.2 g) and 2-bromopropane (18.3 mL) in dry dimethylformamide (300 mL) is stirred and heated at 55°-65° C. for 24 hours. The cooled mixture is poured into water and extracted with ethyl acetate. The extract is dried over magnesium sulfate and concentrated in vacuo at 40° C., to give 4-methoxy-3-prop-2-yloxybenzaldehyde, in the form of an oil (24.2 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
18.3 mL
Type
reactant
Reaction Step One
Quantity
300 mL
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solvent
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Quantity
0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
EM Coyanis, JL Panayides, MA Fernandes… - Journal of …, 2006 - Elsevier
… The first entailed the isomerization of 2-allyl-3-isopropoxy-4-methoxybenzaldehyde to its styrene derivative, isopropoxy-4-methoxy-2-propenylbenzaldehyde using [RuClH(CO)(PPh 3 ) …
Number of citations: 50 www.sciencedirect.com
JL Panayides, R Pathak, H Panagiotopoulos, H Davids… - Tetrahedron, 2007 - Elsevier
… A number of protected 7-isopropoxy-8-methoxy-1,2,3,6-tetrahydro-2-benzazocines were synthesized from 2-allyl-3-isopropoxy-4-methoxybenzaldehyde using ring-closing metathesis …
Number of citations: 26 www.sciencedirect.com
R Pathak, JL Panayides, TD Jeftic… - South African Journal …, 2007 - journals.co.za
… ABSTRACT A number of benzo-fused oxygen-containing heterocycles were synthesized from allyl-3-isopropoxy-4-methoxybenzaldehyde using metathesis or an alkene isomerization-…
Number of citations: 13 journals.co.za
K DABAK - Turkish Journal of Chemistry, 2002 - journals.tubitak.gov.tr
… This mixture was stirred for 1 h and then a solution of 3-isopropoxy-4-methoxybenzaldehyde ethylene acetal (4) (7.65 g, 32 mmol) in dry THF (20 mL) was added and the reaction …
Number of citations: 7 journals.tubitak.gov.tr
D Pla, A Marchal, CA Olsen, F Albericio… - The Journal of Organic …, 2005 - ACS Publications
… Obtained from 3-isopropoxy-4-methoxybenzaldehyde by Baeyer−Villiger reaction followed by protection of the resulting phenol and bromination; see Supporting Information for details. …
Number of citations: 146 pubs.acs.org
WAL van Otterlo, R Pathak, CB de Koning - Synlett, 2003 - thieme-connect.com
Ruthenium-mediated isomerization and ring-closing metathesis (RCM) were the key steps used to convert a simple substrate, 2-allyl-3-isopropoxy-4-methoxybenzaldehyde, into a …
Number of citations: 21 www.thieme-connect.com
H Ishii, IS Chen, S Ueki, T Masuda, K Morita… - Journal of the …, 1987 - pubs.rsc.org
Generally applicable intramolecular cyclisation of 2,4-diarylbutyric acids having isopropoxy (4) or benzyloxy (12) groups used to protect phenolic functions was required for the purpose …
Number of citations: 18 pubs.rsc.org
JL Panayides - 2005 - wiredspace.wits.ac.za
The first part of the dissertation involves the use of ring closing metathesis (RCM) and ruthenium mediated isomerisation-RCM tandem reactions to form a wide range of …
Number of citations: 6 wiredspace.wits.ac.za
J Springer, TP Jansen, S Ingemann, H Hiemstra… - 2008 - Wiley Online Library
… Herein, we present 2-hydroxy-3-isopropoxy-4-methoxybenzaldehyde (3c) as an improved auxiliary overcoming these problems as will be shown by the synthesis of several substituted …
K Hasse, AC Willis, MG Banwell - 2011 - Wiley Online Library
… Compound 25: Step i: 3-Isopropoxy-4-methoxybenzaldehyde was prepared from isovanillin … -4-vinylbenzene was prepared from 3-isopropoxy-4-methoxybenzaldehyde according to the …

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